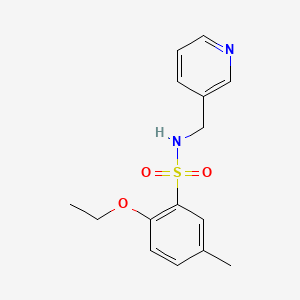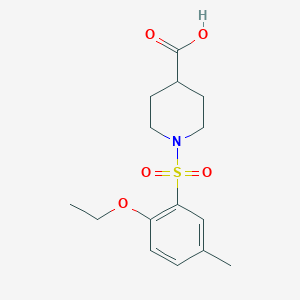![molecular formula C19H25NO3S B603156 1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine CAS No. 1081318-44-6](/img/structure/B603156.png)
1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with an ethoxy group and a sulfonyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-ethoxynaphthalene, undergoes sulfonation to introduce the sulfonyl group.
Piperidine Ring Formation: The sulfonylated naphthalene is then reacted with 3,5-dimethylpiperidine under specific conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group on the naphthalene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1-[(4-Ethoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine can be compared with similar compounds such as:
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpyrazole: Similar structure but with a pyrazole ring instead of a piperidine ring.
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole: Contains an imidazole ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
1081318-44-6 |
|---|---|
Molecular Formula |
C19H25NO3S |
Molecular Weight |
347.5g/mol |
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C19H25NO3S/c1-4-23-18-9-10-19(17-8-6-5-7-16(17)18)24(21,22)20-12-14(2)11-15(3)13-20/h5-10,14-15H,4,11-13H2,1-3H3 |
InChI Key |
VDMSOJVRHWAMEL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CC(CC(C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B603077.png)
![[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603079.png)
![Bis(2-hydroxyethyl)[(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B603080.png)
![Bis(2-hydroxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B603081.png)
![Bis(2-hydroxyethyl){[2-ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B603082.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine](/img/structure/B603085.png)
![Bis(2-hydroxyethyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B603087.png)
![Bis(2-hydroxyethyl)[(2-ethoxy-5-methylphenyl)sulfonyl]amine](/img/structure/B603089.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B603092.png)
![Bis(2-hydroxyethyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B603093.png)
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603094.png)

